O,O,O-Tributyl phosphorothioate
Overview
Description
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the chemical formula (C₄H₉O)₃PS. This compound is known for its applications as a lubricant additive, particularly in high-temperature environments. It is a colorless to pale-yellow liquid that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O,O-Tributyl phosphorothioate can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
P2S5+6C4H9OH→2(C4H9O)3PS+3H2S
Industrial Production Methods
In industrial settings, tributylthiophosphate is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
O,O,O-Tributyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributylphosphate and other oxidation products.
Hydrolysis: In the presence of water, it can hydrolyze to form butanol and phosphoric acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with tributylthiophosphate under mild conditions.
Major Products Formed
Oxidation: Tributylphosphate and sulfur-containing by-products.
Hydrolysis: Butanol and phosphoric acid derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
O,O,O-Tributyl phosphorothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used as a lubricant additive in high-temperature applications, such as in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of tributylthiophosphate involves its interaction with metal surfaces, forming a protective layer that reduces friction and wear. The compound undergoes adsorption onto the metal surface, followed by chemical reactions that form a film composed of organophosphorus compounds and metal phosphates. This film acts as a barrier, preventing direct metal-to-metal contact and reducing wear.
Comparison with Similar Compounds
Similar Compounds
Tributylphosphate: Similar in structure but contains an oxygen atom instead of a sulfur atom.
Tricresylphosphate: Contains cresyl groups instead of butyl groups.
Trixylylphosphate: Contains xylyl groups instead of butyl groups.
Uniqueness
O,O,O-Tributyl phosphorothioate is unique due to the presence of the sulfur atom, which imparts different chemical and physical properties compared to its oxygen-containing analogs. This sulfur atom enhances its ability to form protective films on metal surfaces, making it particularly effective as a lubricant additive in high-temperature environments.
Properties
IUPAC Name |
tributoxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924724 | |
Record name | O,O,O-Tributyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-47-7, 12408-16-1 | |
Record name | Tri-O-butyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl thiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylphosphorothionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O,O,O-Tributyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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